N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is a complex organic compound featuring a thiazole ring fused with a cyclopentane ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the cyclopentane ring. The imidazolidinone moiety is then attached through a series of condensation reactions. Specific reagents and catalysts, such as thionyl chloride, are used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques like continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone moiety, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the imidazolidinone moiety can produce amines.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The imidazolidinone moiety can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine: Shares the thiazole and cyclopentane rings but lacks the imidazolidinone moiety.
2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of the imidazolidinone moiety.
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is unique due to the presence of both the thiazole ring and the imidazolidinone moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C20H22N4O4S/c1-28-13-7-5-12(6-8-13)11-24-18(26)15(22-20(24)27)9-10-17(25)23-19-21-14-3-2-4-16(14)29-19/h5-8,15H,2-4,9-11H2,1H3,(H,22,27)(H,21,23,25) |
InChI Key |
KVFNADNSRSMDEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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